molecular formula C22H22ClNO2S B11181221 (3-chloro-1-benzothiophen-2-yl)(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B11181221
M. Wt: 399.9 g/mol
InChI Key: SWYXHXRTSUJZDC-UHFFFAOYSA-N
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Description

This compound features a benzothiophene scaffold substituted with a chlorine atom at position 3 and a 7-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline moiety connected via a methanone bridge. The benzothiophene core contributes to aromatic stacking interactions, while the chlorine atom enhances electrophilic reactivity and steric bulk. The dihydroquinoline component includes methoxy and methyl groups, which influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C22H22ClNO2S

Molecular Weight

399.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(7-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C22H22ClNO2S/c1-13-12-22(2,3)24(17-11-14(26-4)9-10-15(13)17)21(25)20-19(23)16-7-5-6-8-18(16)27-20/h5-11,13H,12H2,1-4H3

InChI Key

SWYXHXRTSUJZDC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)OC)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2OSC_{20}H_{21}ClN_{2}OS, with a molecular weight of approximately 443.8 g/mol. The structure features a benzothiophene moiety and a quinoline derivative, which are known to exhibit various biological activities.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit anticancer properties. For instance, studies have shown that derivatives of benzothiophene and quinoline can inhibit cell proliferation in various cancer cell lines. The mechanism typically involves the induction of apoptosis and the inhibition of key signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

Compounds containing benzothiophene and quinoline rings have been reported to possess antimicrobial properties. For example, studies have demonstrated that related compounds can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is also noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This effect could be mediated through the modulation of NF-kB signaling pathways.

Study 1: Anticancer Activity in Human Cell Lines

A study investigated the effects of a related compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. The study concluded that the compound induced apoptosis through caspase activation pathways.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HCT-11612Cell cycle arrest at G1 phase

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of related compounds against various pathogens. The compound displayed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against tested bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa8

Research Findings

Recent findings suggest that the biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in disease progression. For example, studies have indicated that similar compounds can inhibit enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis in rapidly dividing cells.

Mechanistic Insights

The compound's interaction with these enzymes suggests a multitargeted approach in its pharmacological action, which could lead to enhanced efficacy against resistant strains or tumor cells. Furthermore, structural modifications to enhance its solubility and bioavailability are ongoing areas of research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with two analogs:

Property Target Compound (3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone (S)-1-(Chloromethyl)-5-hydroxy-8-methoxy-... (Compound 18g)
Molecular Formula C₂₁H₂₀ClNO₂S (estimated*) C₁₈H₁₄ClNOS C₂₃H₁₈ClN₂O₃S
Molecular Weight (g/mol) ~387 (estimated) 327.83 446.92 (estimated)
logP ~5.5 (estimated; higher due to methyl/methoxy) 4.925 Likely lower (polar hydroxy group)
Key Substituents 7-methoxy, 2,2,4-trimethyl (quinoline); 3-chloro (benzothiophene) 3-chloro (benzothiophene); no methoxy/methyl on isoquinoline 5-hydroxy, 8-methoxy (benzo[e]indole); thienoquinoline

*Estimated based on structural analysis; exact data unavailable in evidence.

Structural Implications

  • Compound 18g , with a hydroxy group, likely has lower logP, favoring solubility but faster metabolic clearance.
  • Electrophilic Reactivity: The 3-chloro substituent on benzothiophene may facilitate covalent interactions with biological targets, a feature shared with the dihydroisoquinoline analog .

Bioactivity Context

While direct bioactivity data for the target compound are absent, highlights that structurally related ferroptosis-inducing compounds (FINs) exhibit selective toxicity in oral squamous cell carcinoma (OSCC) cells over normal cells . Compound 18g , with a hydroxy group, may exhibit distinct mechanisms, such as hydrogen bonding with targets like kinases or DNA.

Research Findings and Gaps

  • Pharmacokinetics: The target compound’s high logP (~5.5) suggests favorable blood-brain barrier penetration but raises concerns about hepatotoxicity. Comparative studies with the dihydroisoquinoline analog (logP 4.925) are needed to validate this hypothesis.
  • Synthetic Accessibility: The trimethyl and methoxy groups on the quinoline ring may complicate synthesis compared to simpler analogs, necessitating optimized routes for scalability.
  • Therapeutic Potential: ’s findings on FIN selectivity provide a rationale for testing the target compound in OSCC models. Its structural complexity may offer improved selectivity over existing FINs.

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